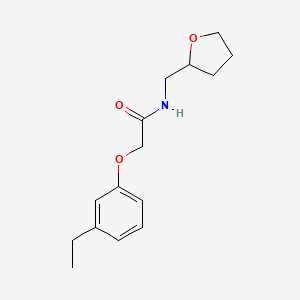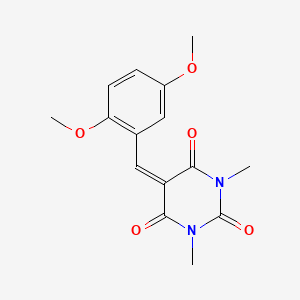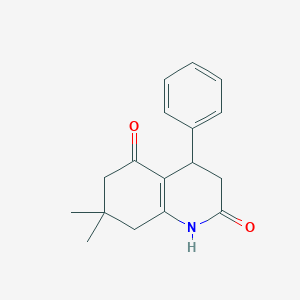
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, also known as ANIT, is a synthetic compound that has been widely used in scientific research due to its unique properties. ANIT is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C22H14N2O4. In
科学研究应用
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has been widely used in scientific research as a model compound for studying drug-induced liver injury and cholestasis. This compound can induce hepatotoxicity by inhibiting the bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes to bile canaliculi. This compound-induced cholestasis can lead to the accumulation of bile acids in hepatocytes, resulting in oxidative stress, inflammation, and cell death. This compound has also been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
作用机制
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione inhibits BSEP by binding to its substrate-binding site and blocking the transport of bile acids. This compound also induces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and activates the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes inflammation and oxidative stress. This compound can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
This compound-induced hepatotoxicity is characterized by the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and the accumulation of bile acids in hepatocytes. This compound can also induce the formation of bile ductular structures and the proliferation of cholangiocytes, which are involved in the repair and regeneration of the liver. This compound-induced cholestasis can lead to the disruption of bile flow and the impairment of liver function.
实验室实验的优点和局限性
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful tool for studying drug-induced liver injury and cholestasis in vitro and in vivo. This compound-induced hepatotoxicity can be monitored by measuring the levels of liver enzymes and bile acids in serum and liver tissue. This compound can also be used to evaluate the efficacy of drugs and natural compounds in preventing or treating liver injury. However, this compound has some limitations, such as its low solubility in water and its potential toxicity to experimental animals and humans.
未来方向
There are several future directions for 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione research, including the development of more efficient and safer synthesis methods, the identification of novel targets and pathways involved in this compound-induced hepatotoxicity, and the evaluation of this compound as a potential therapeutic agent for liver diseases. This compound can also be used as a tool for studying the mechanisms of drug-induced liver injury and cholestasis in different species and disease models. Additionally, this compound can be combined with other compounds or therapies to enhance its therapeutic effects and reduce its toxicity.
合成方法
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and aniline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction between 4-nitrobenzaldehyde and aniline in the presence of acetic anhydride and zinc chloride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.
属性
IUPAC Name |
2-anilino-2-(4-nitrophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19-17-8-4-5-9-18(17)20(25)21(19,22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(26)27/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZASDXOJQKFKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)

![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)

![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)

![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)
